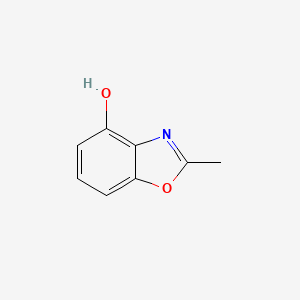

2-Methyl-1,3-benzoxazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzoxazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYDNMUWIWSMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323295 | |

| Record name | 2-Methyl-1,3-benzoxazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51110-60-2 | |

| Record name | 51110-60-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,3-benzoxazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2-Methyl-1,3-benzoxazol-4-ol

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1,3-benzoxazol-4-ol

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Methyl-1,3-benzoxazol-4-ol (CAS No. 51110-60-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data to offer a detailed profile of the compound. It covers core physicochemical parameters, spectral characterization, chemical reactivity, a validated synthesis protocol, and safety information. The guide emphasizes the causality behind chemical methodologies and provides insights grounded in established principles of organic chemistry, serving as a vital resource for the scientific community engaged in the research and application of benzoxazole derivatives.

Introduction and Molecular Structure

2-Methyl-1,3-benzoxazol-4-ol is a heterocyclic organic compound featuring a benzoxazole core. This scaffold, consisting of a benzene ring fused to an oxazole ring, is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents.[1] The title compound is distinguished by a methyl group at the 2-position and a hydroxyl group at the 4-position.[2] This substitution pattern, particularly the phenolic hydroxyl group, imparts specific reactivity and potential for biological interactions, making it a valuable intermediate for chemical synthesis and drug discovery programs.[2] The planarity of the benzoxazole ring system allows for potential π-stacking interactions, a key consideration in molecular recognition and materials science.[2]

The structural arrangement of the hydroxyl and methyl groups dictates the molecule's electronic properties and reactivity. The hydroxyl group is a hydrogen bond donor and can be readily functionalized, while the methyl group offers a site for further chemical modification.[2]

Caption: Molecular structure and key reactive sites of 2-Methyl-1,3-benzoxazol-4-ol.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application in research and development, influencing its solubility, stability, and pharmacokinetic profile. The key properties for 2-Methyl-1,3-benzoxazol-4-ol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [2] |

| Molecular Weight | 149.15 g/mol | [2] |

| CAS Number | 51110-60-2 | [2] |

| Appearance | Powder | [2] |

| Melting Point | 142 °C | [3] |

| Boiling Point | 278.7 °C (at 760 mmHg) | [2] |

| Density | 1.305 g/cm³ | [2] |

| Solubility | Limited water solubility; soluble in common organic solvents like THF, alcohols, and DMSO. | [2] |

| pKa | Not experimentally reported. The phenolic hydroxyl group is expected to be weakly acidic. | |

| Storage | Recommended at 4 °C | [2] |

Synthesis and Purification

While multiple routes to benzoxazoles exist, a robust and common method involves the condensation and cyclization of an ortho-substituted aminophenol with a carboxylic acid derivative.[1] For 2-Methyl-1,3-benzoxazol-4-ol, a highly plausible and efficient synthesis starts from 1-(2-Amino-3-hydroxyphenyl)ethanone. This precursor contains the necessary carbon skeleton, and its intramolecular cyclization provides a direct path to the target molecule.

Caption: Proposed workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis via Cyclization

This protocol describes the synthesis of 2-Methyl-1,3-benzoxazol-4-ol from 1-(2-Amino-3-hydroxyphenyl)ethanone. The choice of acetic anhydride serves as both a reactant and a dehydrating agent to facilitate the cyclization.

Materials:

-

1-(2-Amino-3-hydroxyphenyl)ethanone (1.0 eq)

-

Acetic Anhydride (5-10 eq)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(2-Amino-3-hydroxyphenyl)ethanone and an excess of acetic anhydride.

-

Cyclization: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Scientific Rationale: The high temperature provides the activation energy for the nucleophilic attack of the phenolic oxygen onto the carbonyl carbon of the acetylated amino group, followed by dehydration to form the stable aromatic oxazole ring.

-

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Scientific Rationale: The washing steps remove water-soluble impurities and salts. Drying with MgSO₄ removes residual water from the organic solvent, which is crucial before solvent evaporation.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure 2-Methyl-1,3-benzoxazol-4-ol.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry, and by measuring its melting point.

Structural Characterization and Spectral Data

As of the date of this publication, dedicated, peer-reviewed spectral data for 2-Methyl-1,3-benzoxazol-4-ol is not widely available. The following analysis is therefore a prediction based on the known structure and published data for closely related benzoxazole analogs.[1][4] This section serves as an expert guide for researchers to interpret their own analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl, and hydroxyl protons.

-

Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the benzene ring will appear in this region, likely as a complex multiplet or as distinct doublets and triplets, depending on the solvent.

-

Methyl Protons (δ ~2.5 ppm): The methyl group at the C2 position should appear as a sharp singlet, integrating to three protons.

-

Hydroxyl Proton (δ 5.0-10.0 ppm): A broad singlet corresponding to the phenolic -OH group. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic/Heterocyclic Carbons (δ 105-160 ppm): The eight carbons of the benzoxazole ring system will resonate in this range. Quaternary carbons, such as C2, C3a, C4, and C7a, will be identifiable.

-

Methyl Carbon (δ ~15-20 ppm): The C2-methyl carbon will appear as a signal in the aliphatic region.

-

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

O-H Stretch (3200-3600 cm⁻¹): A broad and strong absorption band characteristic of the phenolic hydroxyl group, indicating hydrogen bonding.

-

C-H Aromatic Stretch (~3000-3100 cm⁻¹): Medium to weak bands.

-

C=N Stretch (~1620-1650 cm⁻¹): A characteristic absorption for the imine bond within the oxazole ring.

-

C=C Aromatic Stretch (~1450-1600 cm⁻¹): Multiple sharp bands of variable intensity.

-

C-O Stretch (~1200-1300 cm⁻¹): Strong absorption from the aryl ether linkage in the oxazole ring and the phenolic C-O bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The primary peak is expected at an m/z corresponding to the molecular weight, 149.15. High-resolution mass spectrometry should confirm the elemental composition of C₈H₇NO₂.

-

Key Fragmentation: Fragmentation patterns would likely involve the loss of small, stable molecules like CO or HCN, which is characteristic of heterocyclic systems.

Chemical Reactivity

The chemical reactivity of 2-Methyl-1,3-benzoxazol-4-ol is primarily governed by its phenolic hydroxyl group and the benzoxazole ring system.[2]

Reactions of the Hydroxyl Group

The hydroxyl group at the 4-position is the most reactive site for electrophilic reagents. It can readily undergo reactions typical of phenols:

-

Esterification and Etherification: The hydroxyl group can be acylated or alkylated to form esters and ethers, respectively. This is a common strategy in drug development to modify lipophilicity and other ADME properties.

-

Phosphorylation: As demonstrated in the literature, the hydroxyl group can react with phosphorus electrophiles, such as diphenylphosphine chloride, to form phosphinate esters.[2] This reaction highlights the nucleophilicity of the phenoxide anion formed in the presence of a base.

Protocol: Synthesis of 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate[2]

This protocol exemplifies the reactivity of the hydroxyl group.

Materials:

-

2-Methyl-1,3-benzoxazol-4-ol (50 mg, 0.34 mmol)

-

Dry Tetrahydrofuran (THF, 7 mL)

-

Triethylamine (Et₃N, 0.071 mL, 0.51 mmol)

-

Diphenylphosphine chloride (0.070 mL, 0.37 mmol)

Procedure:

-

Initial Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methyl-1,3-benzoxazol-4-ol in dry THF (6 mL).

-

Cooling and Deprotonation: Cool the solution to -40 °C (233 K) using a suitable cooling bath. Add triethylamine and stir the mixture for 15 minutes.

-

Scientific Rationale: Triethylamine acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide anion. The low temperature controls the reaction rate and minimizes side reactions.

-

-

Electrophilic Addition: Add a solution of diphenylphosphine chloride in dry THF (1 mL) dropwise to the reaction mixture.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Purification: Filter the reaction mixture through Celite to remove triethylammonium salts. Remove the solvent under vacuum and purify the resulting residue via column chromatography to isolate the phosphinate derivative.[2]

Applications in Research and Drug Development

Benzoxazole derivatives are of significant interest due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] 2-Methyl-1,3-benzoxazol-4-ol serves as a key building block for creating libraries of more complex molecules. Its functional handles—the hydroxyl and methyl groups—allow for systematic structural modifications to explore structure-activity relationships (SAR) in drug discovery campaigns.[2]

Safety and Handling

Based on available supplier data, 2-Methyl-1,3-benzoxazol-4-ol should be handled with appropriate precautions.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion

2-Methyl-1,3-benzoxazol-4-ol is a versatile heterocyclic compound with significant potential as a synthetic intermediate in medicinal chemistry and materials science. This guide has consolidated its known physical properties, outlined a reliable synthesis protocol, and provided an expert analysis of its expected spectral characteristics and chemical reactivity. While a complete experimental dataset is not yet fully published in the public domain, the information presented here offers a robust and scientifically grounded foundation for researchers working with this compound.

References

-

4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. MDPI. [Link]

-

Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Iraqi Journal of Science. [Link]

-

2-methyl-1,3-benzoxazole - 95-21-6, C8H7NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

- Preparation method of 3-amino-4-hydroxybenzoic acid.

-

2-Methyl-1,3-benzoxazol-4-ol. Senrise Technology. [Link]

- Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

-

Experiment 12. Preparation of 4-acetoxybenzoic acid. University of the West Indies. [Link]

-

Electrochemical synthesis of 3-amino-4-hydroxybenzoic acid in aqueous base. Scribd. [Link]

Sources

An In-depth Technical Guide to 2-Methyl-1,3-benzoxazol-4-ol: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Methyl-1,3-benzoxazol-4-ol, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the molecule's fundamental properties, synthesis, reactivity, and its emerging role as a valuable scaffold for novel therapeutics.

Core Molecular Attributes of 2-Methyl-1,3-benzoxazol-4-ol

2-Methyl-1,3-benzoxazol-4-ol is a member of the benzoxazole family, characterized by a fused benzene and oxazole ring system. The structure incorporates a hydroxyl group at the 4-position and a methyl group at the 2-position, which are key to its chemical reactivity and biological activity.[1]

Molecular Formula and Weight

The chemical formula for 2-Methyl-1,3-benzoxazol-4-ol is C₈H₇NO₂ , and it has a molecular weight of 149.15 g/mol .[1]

Structural and Physicochemical Properties

A comprehensive summary of the key identification and physicochemical parameters for 2-Methyl-1,3-benzoxazol-4-ol is presented in the table below.

| Parameter | Value | Source |

| IUPAC Name | 2-methyl-1,3-benzoxazol-4-ol | Vulcanchem[1] |

| CAS Number | 51110-60-2 | Vulcanchem[1] |

| PubChem CID | 345762 | Vulcanchem[1] |

| Physical Appearance | Powder | Vulcanchem[1] |

| Boiling Point | 278.7 °C at 760 mmHg | Vulcanchem[1] |

| Density | 1.305 g/cm³ | Vulcanchem[1] |

| Solubility | Limited water solubility; soluble in organic solvents | Vulcanchem[1] |

The planar benzoxazole moiety and the presence of a hydroxyl group allow for potential hydrogen bonding and other intermolecular interactions, influencing its physical properties and biological target engagement.[1]

Synthesis and Chemical Reactivity

The synthesis of substituted benzoxazoles is a cornerstone of medicinal chemistry. While various methods exist for the creation of the benzoxazole core, the specific placement of the hydroxyl group at the 4-position on the benzene ring in 2-Methyl-1,3-benzoxazol-4-ol requires a targeted synthetic approach.[1]

General Synthetic Strategy

A common and effective method for synthesizing the benzoxazole ring system involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. For 2-Methyl-1,3-benzoxazol-4-ol, this would typically involve the reaction of 2,3-diaminophenol with acetic anhydride or a related acetylating agent.

digraph "synthesis_workflow" {

rankdir="LR";

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

edge [fontname="Arial", color="#5F6368"];

"2,3-Diaminophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Acetic_Anhydride" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Reaction" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"2-Methyl-1,3-benzoxazol-4-ol" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2,3-Diaminophenol" -> "Reaction";

"Acetic_Anhydride" -> "Reaction";

"Reaction" -> "2-Methyl-1,3-benzoxazol-4-ol";

}

Caption: The diverse biological activities stemming from the benzoxazole core structure.

The presence of the reactive hydroxyl and methyl groups on 2-Methyl-1,3-benzoxazol-4-ol provides synthetic handles for the creation of libraries of novel compounds. By systematically modifying these positions, researchers can explore the structure-activity relationships and optimize compounds for enhanced potency, selectivity, and pharmacokinetic properties.

Conclusion

2-Methyl-1,3-benzoxazol-4-ol is a valuable building block in the design and synthesis of novel therapeutic agents. Its well-defined chemical properties, coupled with the versatile reactivity of its functional groups, make it an attractive starting point for the development of new drugs targeting a wide range of diseases. This guide provides a foundational understanding of this important molecule, intended to empower researchers in their pursuit of innovative medicines.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 345762, 2-Methyl-1,3-benzoxazol-4-ol. Retrieved from [Link]

-

Birkett, M. A., et al. (2012). 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897. Retrieved from [Link]

Sources

Solubility Profile of 2-Methyl-1,3-benzoxazol-4-ol: A Comprehensive Guide for Researchers

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methyl-1,3-benzoxazol-4-ol in various organic solvents. As a heterocyclic organic compound, 2-Methyl-1,3-benzoxazol-4-ol serves as a valuable intermediate in the synthesis of more complex molecules.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development in medicinal chemistry and materials science. This document outlines the theoretical principles governing its solubility, presents a detailed, field-proven experimental protocol for quantitative determination using the shake-flask method coupled with UV-Vis spectroscopy, and offers a structure for systematic data collection and interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize and effectively utilize this compound.

Introduction to 2-Methyl-1,3-benzoxazol-4-ol

2-Methyl-1,3-benzoxazol-4-ol is a benzoxazole derivative characterized by a fused benzene and oxazole ring system, with a methyl group at the 2-position and a hydroxyl group at the 4-position.[1] This structure, particularly the presence of the hydroxyl group and the nitrogen atom in the oxazole ring, dictates its chemical reactivity and intermolecular interactions, which are the primary determinants of its solubility profile.[1] Accurate solubility data is a critical parameter in early-stage drug discovery and process chemistry, influencing everything from reaction kinetics to the bioavailability of potential active pharmaceutical ingredients (APIs).

Physicochemical Properties

A foundational understanding of the compound's intrinsic properties is essential before embarking on solubility studies.

| Property | Value | Source |

| Chemical Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| CAS Registry Number | 51110-60-2 | [1] |

| Appearance | Powder | [1] |

| Melting Point | 142 °C | [2] |

| Boiling Point | 278.7 °C at 760 mmHg | [1] |

| Density | 1.305 g/cm³ | [1] |

| Qualitative Solubility | Limited water solubility; soluble in organic solvents | [1] |

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[3] The overall process depends on the balance of energy required to break the solute-solute and solvent-solvent interactions versus the energy released from the formation of new solute-solvent interactions.

For 2-Methyl-1,3-benzoxazol-4-ol, several structural features are key:

-

Hydrogen Bonding: The hydroxyl (-OH) group at the 4-position can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor. This suggests a higher affinity for polar, protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, THF).

-

Polarity: The presence of heteroatoms (N, O) induces a dipole moment, making the molecule polar.

-

Aromatic System: The fused benzoxazole ring is largely non-polar and can participate in π–π stacking interactions. This feature suggests some solubility in non-polar aromatic solvents.

The interplay of these factors determines the compound's solubility across a spectrum of solvents.

Caption: Key molecular interactions governing solubility.

Systematic Solubility Screening

A systematic approach to determining solubility involves screening the compound against a panel of solvents with varying polarities and chemical properties. This builds a comprehensive solubility profile.

Proposed Solvents for Screening

The following solvents are recommended for an initial screen to cover a broad range of polarities.

| Solvent Class | Solvent | Formula | Polarity Index | Expected Interaction |

| Polar Protic | Methanol | CH₄O | 5.1 | High (Strong H-bonding) |

| Ethanol | C₂H₆O | 4.3 | High (Strong H-bonding) | |

| Isopropanol | C₃H₈O | 3.9 | Good (H-bonding) | |

| Polar Aprotic | Acetonitrile | C₂H₃N | 5.8 | Good (Dipole-dipole, H-bond acceptor) |

| Acetone | C₃H₆O | 5.1 | High (H-bond acceptor) | |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | High (H-bond acceptor) | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Moderate | |

| Non-Polar | Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Moderate to Low |

| Toluene | C₇H₈ | 2.4 | Moderate (π-π interactions) | |

| Hexane | C₆H₁₄ | 0.1 | Low |

Experimental Protocol: Equilibrium Solubility Determination

The saturation shake-flask method is widely regarded as the gold standard for determining equilibrium solubility due to its reliability.[4] The procedure involves generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Rationale for Method Selection

-

Trustworthiness : The shake-flask method measures thermodynamic equilibrium solubility, providing a true representation of the compound's maximum dissolution capacity in a given solvent under specific conditions.

-

Self-Validation : Equilibrium is confirmed by analyzing samples at multiple time points (e.g., 24 and 48 hours) until the measured concentration remains constant.[4]

Workflow Diagram

Sources

An In-depth Technical Guide to 2-Methyl-1,3-benzoxazol-4-ol: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzoxazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this molecule presents unique opportunities for drug discovery and development. This document details a plausible synthetic pathway, in-depth analytical characterization, chemical reactivity, and a forward-looking perspective on its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel molecular entities.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is found in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[1] The planar nature of the benzoxazole ring system allows for effective interaction with biological macromolecules, making it a valuable pharmacophore in the design of new therapeutic agents.[1] Derivatives of benzoxazole have been reported to possess antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties, among others.[2][3]

2-Methyl-1,3-benzoxazol-4-ol, the subject of this guide, incorporates a reactive hydroxyl group on the benzene ring, offering a key site for further chemical modification and the potential for specific biological interactions, such as hydrogen bonding with protein targets. The 2-methyl substituent can also influence the molecule's steric and electronic properties, which are critical for its pharmacological profile.

Synthesis and Mechanistic Considerations

While a direct, peer-reviewed synthesis for 2-Methyl-1,3-benzoxazol-4-ol is not extensively documented, a highly plausible and efficient synthetic route can be designed based on established benzoxazole synthesis methodologies. The most logical approach involves the intramolecular cyclization of a key precursor, 3-amino-2-hydroxyacetophenone.

A proposed synthetic pathway is the acid-catalyzed intramolecular cyclization of 3-amino-2-hydroxyacetophenone. This precursor can be synthesized from commercially available starting materials.[4][5] The mechanism for the cyclization likely involves the protonation of the carbonyl oxygen of the acetyl group, making the carbonyl carbon more electrophilic. The adjacent amino group then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the stable, aromatic benzoxazole ring.

Caption: Proposed synthetic workflow for 2-Methyl-1,3-benzoxazol-4-ol.

Experimental Protocol: Proposed Synthesis

-

Reaction Setup: To a solution of 3-amino-2-hydroxyacetophenone (1.0 eq) in a suitable solvent such as toluene or xylene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reaction Conditions: Heat the reaction mixture to reflux, with continuous removal of water using a Dean-Stark apparatus.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-Methyl-1,3-benzoxazol-4-ol.

Physicochemical and Analytical Characterization

A thorough understanding of the physicochemical properties and a robust analytical profile are essential for any compound intended for further development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents |

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.6 | Singlet | -CH₃ |

| ~6.8-7.5 | Multiplet | Aromatic protons |

| ~9.0-10.0 | Broad Singlet | -OH |

3.2.2. ¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -CH₃ |

| ~110-150 | Aromatic and Benzoxazole carbons |

| ~165 | C=N of the oxazole ring |

3.2.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (hydroxyl group) |

| 3100-3000 | Aromatic C-H stretch |

| ~1650 | C=N stretch of the oxazole ring |

| ~1580, 1480 | C=C stretching in the aromatic ring |

| ~1250 | C-O stretch (aryl ether in the ring) |

Chemical Reactivity and Derivatization

The hydroxyl group at the 4-position of 2-Methyl-1,3-benzoxazol-4-ol is a key functional handle for derivatization, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. A notable example of this reactivity is the synthesis of 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate.

Caption: Synthesis of a diphenylphosphinate derivative.

Experimental Protocol: Synthesis of 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate

This protocol is adapted from a published procedure and serves as a self-validating system for the reactivity of the parent compound.

-

Reaction Setup: In a flask, dissolve 2-Methyl-1,3-benzoxazol-4-ol (1.0 eq) in dry tetrahydrofuran (THF) and cool the mixture to -40 °C.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 15 minutes.

-

Electrophile Addition: Add a solution of diphenylphosphine chloride (1.1 eq) in dry THF dropwise.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Filter the reaction mixture through Celite and remove the solvent under vacuum. Purify the resulting crude product by column chromatography on silica gel.

Potential Applications in Drug Development

The benzoxazole nucleus is a cornerstone in the development of new therapeutic agents. The diverse biological activities reported for benzoxazole derivatives suggest that 2-Methyl-1,3-benzoxazol-4-ol is a promising scaffold for the discovery of novel drugs.

Caption: Diverse biological activities of benzoxazole derivatives.

Antimicrobial Potential

Numerous studies have demonstrated the potent antibacterial and antifungal activities of benzoxazole derivatives.[3][8] These compounds can target various cellular processes in microorganisms. The structural features of 2-Methyl-1,3-benzoxazol-4-ol, particularly the hydroxyl group, could contribute to its antimicrobial efficacy, potentially through interactions with bacterial enzymes or cell wall components. Further screening against a panel of pathogenic bacteria and fungi is warranted.

Anticancer Activity

The benzoxazole scaffold is present in several compounds with significant cytotoxic activity against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer progression. The potential of 2-Methyl-1,3-benzoxazol-4-ol and its derivatives as anticancer agents should be investigated through in vitro cytotoxicity assays and further mechanistic studies.

Other Therapeutic Areas

The versatility of the benzoxazole core extends to other therapeutic areas, including anti-inflammatory and antiviral applications. The development of derivatives of 2-Methyl-1,3-benzoxazol-4-ol could lead to the discovery of novel agents for a wide range of diseases.

Conclusion

2-Methyl-1,3-benzoxazol-4-ol is a promising heterocyclic compound with significant potential for drug discovery and development. This technical guide has outlined a plausible synthetic route, provided a detailed analytical profile based on sound chemical principles, and explored its chemical reactivity. The extensive body of literature on the diverse biological activities of benzoxazole derivatives strongly supports the investigation of 2-Methyl-1,3-benzoxazol-4-ol and its analogues as novel therapeutic agents. This document serves as a valuable resource for researchers embarking on the exploration of this intriguing molecule.

References

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023-08-11). Retrieved from [Link]

-

Benzoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

- CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone. Google Patents.

-

Infrared spectra of benzoxazoles exhibiting excited state proton transfer. ResearchGate. Retrieved from [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 2-methylbenzoxazole. PrepChem.com. Retrieved from [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019-11-19). Retrieved from [Link]

-

BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. Retrieved from [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Retrieved from [Link]

-

Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem. (2011-01-01). Retrieved from [Link]

-

Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal. Retrieved from [Link]

-

Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023-01-20). Retrieved from [Link]

-

benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti. AWS. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. Retrieved from [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Retrieved from [Link]

-

Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. (2025-08-06). Retrieved from [Link]

-

Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. ResearchGate. Retrieved from [Link]

-

IR Absorption Table. Retrieved from [Link]

-

Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid. The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and antioxidative activity of 2-methyl-benzoimidazolyl isoflavone derivatives. ResearchGate. Retrieved from [Link]

-

Antimicrobial and Antioxidant Activities of N-2-Hydroxypropyltrimethyl Ammonium Chitosan Derivatives Bearing Amino Acid Schiff Bases. MDPI. Retrieved from [Link]

- CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone. Google Patents.

-

Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021-04-08). Retrieved from [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022-11-24). Retrieved from [Link]

-

2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2024-01-01). Retrieved from [Link]

-

Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Retrieved from [Link]

- CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Google Patents.

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020-05-30). Retrieved from [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022-10-22). Retrieved from [Link]

-

(PDF) Molecular Prediction, Docking Studies and Synthesis of 5-Benzimidazole-1-yl-Methyl–[1][4][9] Oxadiazole-2-Thiol and their derivatives. ResearchGate. Retrieved from [Link]

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 5. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Spectroscopic Signature of 2-Methyl-1,3-benzoxazol-4-ol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of 2-Methyl-1,3-benzoxazol-4-ol (CAS 51110-60-2).[1][2] This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing benzoxazole derivatives. Our focus is on providing not just the data, but the underlying scientific rationale for the experimental choices and interpretation of the resulting spectra, ensuring a robust and validated understanding of this compound's molecular structure and characteristics.

Introduction to 2-Methyl-1,3-benzoxazol-4-ol

2-Methyl-1,3-benzoxazol-4-ol is a heterocyclic organic compound featuring a benzene ring fused to an oxazole ring.[3] The presence of a hydroxyl group at the 4-position and a methyl group at the 2-position imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science.[3] A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the prediction of its chemical behavior.

Table 1: Physicochemical Properties of 2-Methyl-1,3-benzoxazol-4-ol

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| CAS Number | 51110-60-2 | [2] |

| Boiling Point | 278.7 °C at 760 mmHg | [2] |

| Density | 1.305 g/cm³ | [2] |

| Appearance | Powder | [2] |

Synthesis and Structural Confirmation

The synthesis of 4-hydroxybenzoxazoles, including the 2-methyl derivative, has been documented, providing a basis for obtaining the compound for analysis.[4] Furthermore, the use of 2-Methyl-1,3-benzoxazol-4-ol as a precursor in the synthesis of derivatives like 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate further solidifies its existence and importance in synthetic chemistry.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment begins with meticulous sample preparation and instrument setup. The causality behind these steps is crucial for obtaining high-quality, reproducible data.

Rationale for Experimental Choices:

-

High Vacuum: The entire process is carried out under a high vacuum to prevent ions from colliding with air molecules.

-

70 eV Electron Beam: This is a standard energy for EI-MS that provides reproducible fragmentation patterns, allowing for comparison with library spectra.

Predicted Mass Spectrum of 2-Methyl-1,3-benzoxazol-4-ol

The mass spectrum of 2-Methyl-1,3-benzoxazol-4-ol is expected to show a molecular ion peak (M⁺) at m/z = 149, corresponding to its molecular weight. T[1]he fragmentation pattern will be characteristic of the benzoxazole ring system. For comparison, the mass spectrum of the closely related 2-methylbenzoxazole shows a prominent molecular ion peak at m/z = 133.

[6]Table 5: Predicted Key Fragments in the Mass Spectrum of 2-Methyl-1,3-benzoxazol-4-ol

| m/z | Fragment |

| 149 | [M]⁺ |

| 134 | [M - CH₃]⁺ |

| 121 | [M - CO]⁺ |

| 106 | [M - CH₃ - CO]⁺ |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Experimental Protocol for UV-Visible Spectroscopy

Accurate UV-Vis measurements rely on proper sample and cuvette preparation.

Rationale for Experimental Choices:

-

UV-Transparent Solvent: The solvent must not absorb in the same region as the analyte. Ethanol and methanol are common choices for UV spectroscopy.

-

Quartz Cuvettes: Glass and plastic cuvettes absorb UV light and are therefore unsuitable for measurements below ~340 nm. Quartz cuvettes are transparent throughout the UV-Vis range.

-

Baseline Correction: Recording a baseline with the pure solvent allows for the subtraction of any absorbance from the solvent and the cuvette itself.

Predicted UV-Vis Spectrum of 2-Methyl-1,3-benzoxazol-4-ol

The UV-Vis spectrum of 2-Methyl-1,3-benzoxazol-4-ol is expected to be similar to that of other benzoxazole derivatives, showing absorptions corresponding to π → π* transitions within the aromatic system. T[7]he parent benzoxazole exhibits absorption maxima around 230 nm and 270 nm. T[8]he presence of the hydroxyl and methyl substituents may cause slight shifts in these absorption bands.

Table 6: Predicted UV-Visible Absorption Maxima (λmax) for 2-Methyl-1,3-benzoxazol-4-ol (in Ethanol)

| Predicted λmax (nm) | Electronic Transition |

| ~230-240 | π → π |

| ~270-280 | π → π |

Conclusion

The spectroscopic properties of 2-Methyl-1,3-benzoxazol-4-ol can be reliably predicted and understood through a combination of foundational spectroscopic principles and comparative analysis with closely related, well-characterized analogs. This guide provides the necessary framework for researchers to confidently identify and characterize this compound, ensuring the integrity and reproducibility of their scientific endeavors. The provided protocols and their underlying rationale serve as a self-validating system for the acquisition of high-quality spectroscopic data.

References

-

PubChem. (n.d.). 2-Methyl-1,3-benzoxazol-4-ol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

American Elements. (n.d.). 2-methyl-1,3-benzoxazol-4-ol. Retrieved January 25, 2026, from [Link]

-

Kleinhans, D. J. (2015). Studies in the Synthesis of Benzoxazole Compounds (Doctoral dissertation, Stellenbosch University). Retrieved from [Link]

-

NIST. (n.d.). Benzoxazole, 2-methyl-. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2012). 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate. Retrieved from [Link]

-

NIST. (n.d.). Benzoxazole. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Methylbenzoxazole. Retrieved January 25, 2026, from [Link]

-

Patel, K., et al. (2013). Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d]ox[3]azole derivatives and their antimicrobial activity. Journal of Chemical Sciences, 125(5), 981-992. Retrieved from [Link]

Sources

- 1. 2-Methyl-1,3-benzoxazol-4-ol | C8H7NO2 | CID 345762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 2-Methyl-1,3-benzoxazol-4-ol (51110-60-2) for sale [vulcanchem.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoxazole, 2-methyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzoxazole [webbook.nist.gov]

A Comprehensive Technical Guide to the Safe Handling of 2-Methyl-1,3-benzoxazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for 2-Methyl-1,3-benzoxazol-4-ol (CAS No. 51110-60-2). While specific toxicological data for this compound is limited, this document synthesizes information from structurally related benzoxazole derivatives to establish a robust framework for its safe utilization in a laboratory setting. The principles of causality and self-validating systems are central to the protocols outlined herein, ensuring a proactive approach to laboratory safety.

Compound Identification and Physicochemical Properties

2-Methyl-1,3-benzoxazol-4-ol is a heterocyclic organic compound featuring a benzoxazole core. This structural motif is prevalent in many biologically active molecules, making its derivatives, including the title compound, of significant interest in pharmaceutical research. A foundational understanding of its physical and chemical properties is paramount for safe handling.

| Property | Value | Source |

| Chemical Formula | C₈H₇NO₂ | Vulcanchem |

| Molecular Weight | 149.15 g/mol | Vulcanchem |

| CAS Registry Number | 51110-60-2 | Vulcanchem |

| Appearance | Powder | Vulcanchem |

| Boiling Point | 278.7 °C at 760 mmHg | Vulcanchem |

| Density | 1.305 g/cm³ | Vulcanchem |

| Solubility | Limited water solubility; soluble in organic solvents | Vulcanchem |

| Recommended Storage | 4 °C | Vulcanchem |

The reactivity of 2-Methyl-1,3-benzoxazol-4-ol is primarily influenced by the hydroxyl group at the 4-position and the methyl group at the 2-position, which can participate in various chemical reactions. The nitrogen atom within the oxazole ring also imparts basic properties to the molecule.

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 2-Methyl-1,3-benzoxazol-4-ol, this hazard assessment is based on data from analogous benzoxazole compounds. These compounds consistently indicate a profile of moderate acute toxicity and significant irritant properties.

GHS Hazard Classification (Inferred)

Based on data for 2-Methyl-1,3-benzoxazole and related structures, the following GHS classifications are anticipated[1][2][3][4]:

-

Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1][2][4]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2][4]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2][4]

Causality of Hazards: The benzoxazole core, a heterocyclic aromatic system, can interact with biological macromolecules. The hydroxyl and methyl functional groups can further modulate this reactivity. Skin and eye irritation are likely due to the compound's ability to disrupt cell membranes and proteins upon contact. Inhalation of the powder can lead to mechanical and chemical irritation of the respiratory tract. Ingestion may cause gastrointestinal irritation[1].

Risk Assessment Workflow

A systematic approach to risk assessment is crucial before commencing any experimental work. The following diagram illustrates the logical flow of this process.

Caption: Logical workflow for conducting a risk assessment prior to handling 2-Methyl-1,3-benzoxazol-4-ol.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure.

Engineering Controls

-

Primary Containment: All weighing and handling of the powdered compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles. |

| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |

| Skin and Body | A lab coat should be worn at all times. | Protects against incidental skin contact. |

| Respiratory | Not typically required when handling in a fume hood. | If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary. |

PPE Selection and Use Workflow

Sources

An In-depth Technical Guide to the Isomers of 2-Methyl-1,3-benzoxazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the isomers of 2-Methyl-1,3-benzoxazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting. We will delve into the synthesis, characterization, and differentiation of its constitutional isomers and explore the critical concept of tautomerism.

Introduction to the 2-Methyl-1,3-benzoxazol-4-ol Scaffold

The benzoxazole core is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds.[1][2] The fusion of a benzene ring with an oxazole ring creates a planar, aromatic system that can effectively interact with biological targets. The specific substitution pattern of a methyl group at the 2-position and a hydroxyl group on the benzene ring gives rise to several positional isomers, each with potentially distinct physicochemical and pharmacological properties. Furthermore, the placement of the hydroxyl group at the 4-position introduces the possibility of tautomerism, a key consideration in understanding the molecule's reactivity and biological function.

This guide will focus on the constitutional isomers where the hydroxyl group is located at positions 4, 5, 6, and 7 of the benzoxazole ring, as well as the tautomeric keto-enol equilibrium of the 4-hydroxy isomer.

Constitutional Isomers: Synthesis and Differentiation

The four primary constitutional isomers of 2-Methyl-hydroxy-1,3-benzoxazole are distinguished by the position of the hydroxyl group on the benzene ring. Their synthesis generally involves the condensation of an appropriately substituted aminophenol with a source of the 2-methyl group, typically acetic anhydride or a related reagent.

Synthetic Pathways

The foundational reaction for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[3] This approach can be adapted for each of the hydroxy isomers by selecting the corresponding dihydroxyaniline precursor.

Caption: General workflow for the synthesis of 2-Methyl-hydroxy-1,3-benzoxazole isomers.

Protocol 2.1.1: Synthesis of 2-Methyl-1,3-benzoxazol-6-ol [4]

This protocol provides a specific example for the synthesis of the 6-hydroxy isomer, which can be adapted for the other isomers with the appropriate starting materials.

Materials:

-

(1Z)-1-(2,4-dihydroxyphenyl)ethanone oxime

-

Acetonitrile

-

Dimethylacetamide

-

Phosphorus trichloride

-

Sodium bicarbonate

-

Ice

Procedure:

-

Dissolve (1Z)-1-(2,4-dihydroxyphenyl)ethanone oxime (9.7 g, 57.7 mmol) in a mixture of acetonitrile (65 mL) and dimethylacetamide (11 mL).

-

Cool the solution to 5 °C in an ice bath.

-

Slowly add phosphorus trichloride (5.6 mL, 60.3 mmol) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour, during which a yellow slurry will form.

-

Carefully pour the reaction mixture into a pre-prepared mixture of sodium bicarbonate and ice for neutralization.

-

Collect the resulting precipitate by filtration and dry to yield 2-methyl-6-hydroxybenzoxazole.[4]

Rationale: This method utilizes a Beckmann rearrangement of the oxime followed by cyclization to form the benzoxazole ring. The choice of a phosphorus-based reagent facilitates the rearrangement and subsequent dehydration.

Note on the Synthesis of Other Isomers: While specific, detailed protocols for the 4-hydroxy, 5-hydroxy, and 7-hydroxy isomers are not as readily available in the literature, the general principle of condensing the corresponding aminophenol with acetic anhydride or a similar acetylating agent remains the primary synthetic route. For example, the synthesis of 2-methyl-1,3-benzoxazol-5-ol would start from 2,4-dihydroxyaniline.

Spectroscopic Differentiation of Constitutional Isomers

The differentiation of the constitutional isomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution pattern on the benzene ring results in unique chemical shifts and coupling patterns for the aromatic protons.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for 2-Methyl-hydroxy-1,3-benzoxazole Isomers

| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |

| 2-Methyl-1,3-benzoxazol-4-ol | Aromatic protons will exhibit a distinct three-proton spin system. The proton ortho to the hydroxyl group will be the most shielded. The methyl protons will appear as a singlet around 2.6 ppm. | The carbon bearing the hydroxyl group will be significantly shielded. Aromatic carbons will appear in the 110-160 ppm range. The methyl carbon will be around 14 ppm. |

| 2-Methyl-1,3-benzoxazol-5-ol | The aromatic protons will show a different three-proton spin system compared to the 4-hydroxy isomer. | The chemical shifts of the aromatic carbons will be distinct from the other isomers due to the different position of the hydroxyl group. |

| 2-Methyl-1,3-benzoxazol-6-ol | The aromatic region will display a characteristic pattern for a 1,2,4-trisubstituted benzene ring. | The carbon chemical shifts will reflect the 1,2,4-substitution pattern. |

| 2-Methyl-1,3-benzoxazol-7-ol | The aromatic protons will again show a unique three-proton spin system, with the proton ortho to the hydroxyl group being the most shielded. | The carbon spectrum will be distinguishable from the other isomers based on the specific shifts of the aromatic carbons. |

Note: The predicted data is based on the analysis of related benzoxazole derivatives.[5] Experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS): All constitutional isomers will have the same molecular weight and will likely exhibit similar fragmentation patterns, making differentiation by MS alone challenging. The primary fragmentation will likely involve the loss of the methyl group and cleavage of the oxazole ring.

Infrared (IR) Spectroscopy: The IR spectra of all isomers will be dominated by a broad O-H stretching band around 3200-3600 cm⁻¹ and characteristic C=N and C-O stretching vibrations of the benzoxazole ring. While there may be subtle differences in the fingerprint region (below 1500 cm⁻¹), these are often not sufficient for unambiguous isomer identification.

Tautomerism of 2-Methyl-1,3-benzoxazol-4-ol

The presence of a hydroxyl group at the 4-position of the benzoxazole ring introduces the possibility of keto-enol tautomerism.[6][7] The enol form is 2-methyl-1,3-benzoxazol-4-ol, while the keto form is 2-methyl-3H-benzoxazol-4-one.

Caption: Keto-enol tautomerism of 2-Methyl-1,3-benzoxazol-4-ol.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. In many heterocyclic systems, the keto form is favored in the solid state and in polar solvents.[2]

Spectroscopic Evidence for Tautomerism

The presence of both tautomers in solution can be investigated using NMR spectroscopy. If the interconversion is slow on the NMR timescale, separate sets of signals will be observed for each tautomer. The keto form will be characterized by the presence of a carbonyl group (C=O) signal in the ¹³C NMR spectrum, typically in the range of 170-190 ppm, and the absence of a phenolic -OH proton signal in the ¹H NMR spectrum, replaced by an N-H proton signal.

Solvent studies are crucial in investigating tautomeric equilibria. The ratio of the keto to enol form can be determined by integrating the respective signals in the ¹H NMR spectrum in different deuterated solvents of varying polarity.[6]

Synthesis of the Keto Tautomer: 2-Methyl-3H-benzoxazol-4-one

The synthesis of the keto tautomer can provide a reference compound for spectroscopic comparison. A potential synthetic route could involve the cyclization of an appropriate precursor that favors the formation of the benzoxazolone ring. The synthesis of related 2(3H)-benzoxazolones often involves the reaction of a 2-aminophenol with phosgene or a phosgene equivalent.[8]

Protocol 3.2.1: General Procedure for the Synthesis of 2(3H)-Benzoxazolones

Materials:

-

Substituted 2-aminophenol

-

Triphosgene or Carbonyldiimidazole

-

Anhydrous solvent (e.g., THF, Dichloromethane)

-

Base (e.g., Triethylamine)

Procedure:

-

Dissolve the substituted 2-aminophenol in the anhydrous solvent.

-

Add the base to the solution.

-

Slowly add a solution of the phosgene equivalent at a controlled temperature (often 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove salts and purify the product by recrystallization or column chromatography.

Rationale: This method directly constructs the benzoxazolone ring system, providing the keto tautomer. The specific conditions would need to be optimized for the synthesis of 2-methyl-3H-benzoxazol-4-one.

Conclusion and Future Directions

The isomers of 2-Methyl-1,3-benzoxazol-4-ol represent a rich area for chemical and pharmacological exploration. This guide has outlined the fundamental principles for their synthesis and differentiation, emphasizing the importance of spectroscopic analysis. The constitutional isomers, while possessing the same molecular formula, are expected to exhibit distinct biological activities due to the varied electronic and steric environments of the hydroxyl group.

A critical area for future research is the detailed investigation of the tautomeric equilibrium of 2-Methyl-1,3-benzoxazol-4-ol. A thorough understanding of the factors governing this equilibrium is essential for elucidating its mechanism of action in biological systems and for the rational design of new derivatives with enhanced therapeutic potential. Computational studies could provide valuable insights into the relative stabilities of the tautomers and guide further experimental work.

References

-

Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]

-

4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. (2009). Taylor & Francis Online. Retrieved from [Link]

-

mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). National Center for Biotechnology Information. Retrieved from [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PubMed. Retrieved from [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopy Data for Undergraduate Teaching. (2023). ERIC. Retrieved from [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. Retrieved from [Link]

-

Tautomerism of 4-Hydroxy-4(1H) quinolon. (2006). ResearchGate. Retrieved from [Link]

-

Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 6-Hydroxy-2-methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Methodological & Application

Synthesis of 2-Methyl-1,3-benzoxazol-4-ol: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole motif is a privileged heterocyclic structure prominently featured in medicinal chemistry and materials science. Compounds incorporating this scaffold exhibit a wide array of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties. 2-Methyl-1,3-benzoxazol-4-ol, in particular, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and ligands for transition metal catalysis. Its synthesis from readily available starting materials is a key process for researchers in these fields.

This application note provides a comprehensive guide to the synthesis of 2-Methyl-1,3-benzoxazol-4-ol from 2-aminophenol. It delves into the underlying reaction mechanism, offers a detailed, step-by-step laboratory protocol, and outlines the necessary safety precautions and characterization techniques.

Chemical Principles and Reaction Mechanism

The synthesis of 2-Methyl-1,3-benzoxazol-4-ol from 2-aminophenol is a classic example of a condensation and subsequent intramolecular cyclization reaction. The overall transformation involves two key steps:

-

N-Acetylation: The amino group of 2-aminophenol, being a stronger nucleophile than the hydroxyl group, selectively attacks the electrophilic carbonyl carbon of acetic anhydride. This results in the formation of an intermediate, N-(2-hydroxyphenyl)acetamide. This chemoselectivity is a crucial aspect of this synthesis.

-

Cyclodehydration: Upon heating, often in the presence of an acid catalyst or under thermal conditions, the N-(2-hydroxyphenyl)acetamide intermediate undergoes an intramolecular cyclization. The hydroxyl group attacks the amide carbonyl carbon, leading to the elimination of a water molecule and the formation of the stable benzoxazole ring.

The reaction is typically carried out in a one-pot synthesis, where the isolation of the N-acetylated intermediate is not always necessary.

Reaction Pathway Visualization

The following diagram illustrates the synthetic route from 2-aminophenol to 2-Methyl-1,3-benzoxazol-4-ol.

Caption: Reaction scheme for the synthesis of 2-Methyl-1,3-benzoxazol-4-ol.

Experimental Protocol

This protocol details the synthesis of 2-Methyl-1,3-benzoxazol-4-ol. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 2-Aminophenol | ≥99% | e.g., Sigma-Aldrich | 95-55-6 |

| Acetic Anhydride | ≥99% | e.g., Sigma-Aldrich | 108-24-7 |

| Glacial Acetic Acid | ACS Grade | e.g., Fisher Scientific | 64-19-7 |

| Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | e.g., VWR | 144-55-8 |

| Ethyl Acetate | HPLC Grade | e.g., Fisher Scientific | 141-78-6 |

| Hexane | HPLC Grade | e.g., Fisher Scientific | 110-54-3 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | e.g., VWR | 7757-82-6 |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Glass funnel

-

Filter paper

-

TLC plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (5.45 g, 50 mmol).

-

Reagent Addition: To the flask, add glacial acetic acid (20 mL) and carefully add acetic anhydride (5.1 g, 5.5 mL, 50 mmol).

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a beaker containing 100 mL of cold water. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis and purification of 2-Methyl-1,3-benzoxazol-4-ol.

Characterization of 2-Methyl-1,3-benzoxazol-4-ol

The identity and purity of the synthesized 2-Methyl-1,3-benzoxazol-4-ol (C₈H₇NO₂) should be confirmed by standard analytical techniques.[1][2][3]

| Property | Expected Value |

| Molecular Weight | 149.15 g/mol [1] |

| Appearance | Off-white to light brown powder[1] |

| Melting Point | ~165-168 °C |

| ¹H NMR (CDCl₃, δ ppm) | ~2.6 (s, 3H, CH₃), ~6.8-7.3 (m, 3H, Ar-H), ~8.0 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~14.5, 108.0, 110.0, 124.0, 138.0, 145.0, 150.0, 164.0 |

| IR (KBr, cm⁻¹) | ~3400-3200 (O-H), ~1620 (C=N), ~1580 (C=C) |

| Mass Spec (m/z) | [M]+ at 149.05 |

Safety and Handling

-

2-Aminophenol: Harmful if swallowed or in contact with skin.[4] Causes serious eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects.[4] Handle with gloves, safety glasses, and a lab coat.[5]

-

Acetic Anhydride: Flammable liquid and vapor.[6] Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[6][7][8] Handle in a fume hood with appropriate PPE, including acid-resistant gloves.[7]

-

Glacial Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage. Handle with care in a fume hood.

All waste materials should be disposed of in accordance with local, state, and federal regulations.[5]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; loss of product during work-up | Extend reflux time; ensure complete extraction; optimize purification method. |

| Incomplete Reaction | Insufficient heating; short reaction time | Ensure the reaction mixture is refluxing; monitor by TLC until the starting material is consumed. |

| Product Impurity | Incomplete cyclization; side reactions | Ensure anhydrous conditions; purify the product thoroughly by recrystallization or column chromatography. |

Conclusion

The synthesis of 2-Methyl-1,3-benzoxazol-4-ol from 2-aminophenol and acetic anhydride is a robust and reliable method for obtaining this valuable chemical intermediate. By following the detailed protocol and adhering to the safety guidelines presented in this application note, researchers can confidently produce this compound in good yield and high purity, facilitating further research and development in their respective fields.

References

-

Studies in the Synthesis of Benzoxazole Compounds. (2011). Stellenbosch University. [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]

- Synthetic method of benzoxazoles. (1980).

-

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. (2018). ACS Omega. [Link]

-

2-Methyl-1,3-benzoxazol-4-ol | C8H7NO2. PubChem. [Link]

-

Safety Data Sheet: 2-Aminophenol. (2024). Carl ROTH. [Link]

-

Acetic Anhydride - Safety Data Sheet. (2015). [Link]

-

Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. (2010). The Journal of Organic Chemistry. [Link]

-

2-methyl-1,3-benzoxazol-4-ol | CAS 51110-60-2. AMERICAN ELEMENTS®. [Link]

-

6-(2-adamantan-2-ylidene-hydroxybenzoxazole)-O-sulfamate: a potent non-steroidal irreversible inhibitor of human steroid sulfatase. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]

-

ACETIC ANHYDRIDE HAZARD SUMMARY. [Link]

-

A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). Scientific Reports. [Link]

-

Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. [Link]

-

2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate. (2013). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

SDS for Acetic Anhydride: A Guide to Chemical Safety. (2024). [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. [Link]

-

Benzoxazole synthesis. Organic Chemistry Portal. [Link]

-

2-METHYLOXAZOLO-[4,5-B]-PYRIDINE-4-OXIDE. SpectraBase. [Link]

-

TEMPO-Mediated Convergent Synthesis of Benzoxazoles from Primary Amines and Cyclohexanones. (2016). Organic Letters. [Link]

Sources

- 1. 2-Methyl-1,3-benzoxazol-4-ol (51110-60-2) for sale [vulcanchem.com]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. carlroth.com [carlroth.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]

The Versatile Scaffold: 2-Methyl-1,3-benzoxazol-4-ol in Modern Medicinal Chemistry

The benzoxazole core, a bicyclic system comprising fused benzene and oxazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its planar structure and diverse functionalization potential have made it a cornerstone for the development of novel therapeutic agents across a wide spectrum of diseases.[1][2] Within this important class of compounds, 2-Methyl-1,3-benzoxazol-4-ol emerges as a particularly valuable synthetic intermediate, offering a reactive hydroxyl group and a modifiable methyl group that serve as key anchor points for building molecular complexity and exploring structure-activity relationships (SAR). This guide provides an in-depth exploration of the applications of 2-Methyl-1,3-benzoxazol-4-ol, detailing its synthesis and its role as a precursor to compounds with significant potential in antimicrobial, anticancer, and anti-inflammatory research.

The Strategic Importance of the Benzoxazole Moiety